2-(3,5-Difluorophenyl)-5-methylbenzoic acid
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Overview
Description
2-(3,5-Difluorophenyl)-5-methylbenzoic acid is an aromatic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a carboxylic acid group on the benzoic acid structure, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-5-methylbenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-(3,5-Difluorophenyl)-5-methylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms on the phenyl ring enhance the compound’s reactivity and binding affinity to target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar in structure but with a propionic acid group instead of a benzoic acid group.
3,5-Difluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
2-(3,5-Difluorophenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-12(13(4-8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHYLGNXXICXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680801 |
Source
|
Record name | 3',5'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225835-62-0 |
Source
|
Record name | 3',5'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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